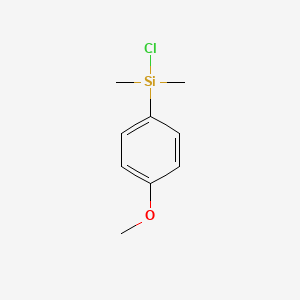

p-Methoxyphenyldimethylchlorosilane

Description

Properties

CAS No. |

2372-33-0 |

|---|---|

Molecular Formula |

C9H13ClOSi |

Molecular Weight |

200.73 g/mol |

IUPAC Name |

chloro-(4-methoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C9H13ClOSi/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7H,1-3H3 |

InChI Key |

RTYNSTRFACIKRL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)[Si](C)(C)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of p-Methoxyphenyldimethylchlorosilane from 4-Bromoanisole

Abstract

This technical guide provides an in-depth exploration of the synthesis of p-Methoxyphenyldimethylchlorosilane, a valuable organosilane reagent, via the Grignard reaction of 4-bromoanisole with dichlorodimethylsilane. The document is structured to provide researchers, chemists, and process development professionals with a thorough understanding of the underlying chemical principles, a detailed and validated experimental protocol, and critical field-proven insights into reaction optimization and troubleshooting. We will dissect the causality behind key experimental choices, from reagent activation to solvent selection and addition order, ensuring a robust and reproducible synthetic methodology. The guide includes a detailed reaction mechanism, a step-by-step workflow, tabulated data for easy reference, and a comprehensive list of authoritative references to support the scientific claims presented.

Introduction: The Significance of Aryldimethylchlorosilanes

Aryldimethylchlorosilanes, and specifically p-Methoxyphenyldimethylchlorosilane (PMPMe₂SiCl), are versatile intermediates in modern organic synthesis. The para-methoxyphenyl (PMP) group serves as a unique functional handle. For instance, this class of compounds is instrumental in Tamao-Kumada-Fleming oxidations, a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, yielding phenols from aryl silanes.[1] The synthesis of PMPMe₂SiCl is a foundational procedure, typically accomplished through the reaction of a corresponding Grignard reagent with an appropriate chlorosilane precursor.[1] This guide focuses on the most common and reliable route starting from 4-bromoanisole.

The Core Synthesis: A Mechanistic Perspective

The synthesis of p-Methoxyphenyldimethylchlorosilane from 4-bromoanisole is a two-stage process centered around the formation and subsequent reaction of a Grignard reagent.

Stage 1: Formation of 4-Methoxyphenylmagnesium Bromide

The process begins with the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide. This involves the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1][2] The mechanism of Grignard reagent formation is complex and understood to involve single-electron transfer (SET) steps at the surface of the magnesium metal.[2] A passivating layer of magnesium oxide on the metal turnings can inhibit the reaction, which is why "activation" with a small amount of an initiator like iodine or 1,2-dibromoethane is often necessary to expose a fresh, reactive magnesium surface.

Stage 2: Nucleophilic Attack on Dichlorodimethylsilane

Once formed, the Grignard reagent is a potent nucleophile, with a highly polarized carbon-magnesium bond.[3][4] This nucleophilic carbon atom readily attacks the electrophilic silicon center of dichlorodimethylsilane. This reaction is a nucleophilic substitution at the silicon atom, where the aryl group displaces one of the chloride leaving groups to form the desired C-Si bond.[1][5]

Caption: Reaction mechanism for the synthesis of p-Methoxyphenyldimethylchlorosilane.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is based on established laboratory procedures and is designed for robustness and high yield.[1]

Reagent and Equipment Preparation

Critical Causality: Grignard reagents are extremely sensitive to protic solvents, particularly water, which will quench the reaction by protonating the organometallic species.[4] Therefore, all glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon), and all solvents must be anhydrous.

| Reagent | Molar Mass ( g/mol ) | Density (g/cm³) | Amount (Example) | Moles | Equivalents |

| 4-Bromoanisole | 187.04 | 1.494 | 18.7 g | 0.10 | 1.0 |

| Magnesium Turnings | 24.31 | 1.74 | 2.67 g | 0.11 | 1.1 |

| Dichlorodimethylsilane | 129.06 | 1.064 | 19.4 g (18.2 mL) | 0.15 | 1.5 |

| Anhydrous THF | - | - | 100 mL | - | - |

| Anhydrous Diethyl Ether | - | - | 100 mL | - | - |

| Hexanes | - | - | 50 mL | - | - |

Synthesis Workflow

Sources

Discovery and Synthesis of p-Methoxyphenyldimethylchlorosilane: A Technical Whitepaper

Executive Summary & Chemical Significance

In the landscape of organosilicon chemistry, p-Methoxyphenyldimethylchlorosilane (CAS: 2372-33-0; Formula: C₉H₁₃ClOSi) serves as a critical bifunctional building block. Widely utilized in advanced drug development and materials science, it functions as a highly tunable silylating agent and a robust protecting group. The presence of the para-methoxy group donates electron density into the phenyl ring via resonance, subtly altering the electrophilicity of the silicon center compared to standard phenyldimethylchlorosilanes. This electronic modulation provides unique kinetic advantages during the protection of sterically hindered alcohols and amines in complex API (Active Pharmaceutical Ingredient) synthesis.

Historically, the synthesis of aryldialkylchlorosilanes relied heavily on classical organometallic chemistry. However, recent paradigm shifts toward green chemistry have introduced transition-metal-catalyzed electrochemical methodologies, fundamentally changing how we approach the construction of C–Si bonds[1].

Mechanistic Rationale & Molecular Design

The synthesis of p-Methoxyphenyldimethylchlorosilane hinges on the nucleophilic attack of an aryl species onto a highly electrophilic silicon center.

Causality in Reagent Selection:

-

Leaving Group Dynamics: Dimethyldichlorosilane (Me₂SiCl₂) is chosen as the silicon source. The high electronegativity of chlorine polarizes the Si–Cl bond, making the silicon highly susceptible to nucleophilic attack.

-

Stoichiometric Control: A critical challenge in this synthesis is preventing "over-alkylation"—where the newly formed p-methoxyphenyldimethylchlorosilane reacts with a second equivalent of the nucleophile to form bis(4-methoxyphenyl)dimethylsilane. To enforce causality toward the mono-substituted product, Me₂SiCl₂ must be used in a strict molar excess (typically 3:1 to 5:1)[2].

-

Anhydrous Imperative: The Si–Cl bond is exceptionally prone to hydrolysis. Exposure to ambient moisture rapidly converts the chlorosilane into a silanol, which subsequently condenses to form inert siloxanes. Therefore, rigorous Schlenk techniques and ultra-dry solvents are non-negotiable.

Classical Discovery: The Grignard Methodology

The foundational method for synthesizing p-Methoxyphenyldimethylchlorosilane utilizes Grignard reagents. This approach relies on the generation of 2, followed by its controlled addition to the halosilane[2].

Step-by-Step Protocol: Grignard Synthesis

Self-Validating System: This protocol incorporates in-process temperature monitoring to validate the initiation of the Grignard formation, ensuring unreacted magnesium does not carry over into the substitution phase.

-

Grignard Generation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Add a single crystal of iodine to activate the magnesium surface. Slowly add 4-bromoanisole (1.0 eq) while monitoring for an exothermic spike (indicating initiation). Reflux for 2 hours until the magnesium is fully consumed.

-

Electrophile Preparation: In a separate flame-dried Schlenk flask, dissolve dimethyldichlorosilane (3.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Rationale: Cryogenic temperatures suppress the kinetic energy of the system, heavily favoring mono-substitution over di-substitution.

-

Coupling Reaction: Transfer the Grignard reagent dropwise via a cannula into the silane solution over 60 minutes.

-

Maturation & Workup: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Precipitated MgBrCl salts will form.

-

Isolation: Filter the salts under an inert atmosphere. Remove the THF and excess Me₂SiCl₂ via rotary evaporation under a dedicated inert-gas manifold. Isolate the final product via fractional vacuum distillation.

Classical Grignard synthesis pathway for p-Methoxyphenyldimethylchlorosilane.

Modern Breakthrough: Ni-Catalyzed Electrochemical Synthesis

While the Grignard method is historically significant, it suffers from poor atom economy, reliance on hazardous stoichiometric metals, and cryogenic requirements. Recent breakthroughs in organic electrochemistry have introduced a highly efficient, 1[1]. By utilizing electric current as a traceless reagent, this method bypasses the need for sensitive organolithium or Grignard intermediates[3].

Step-by-Step Protocol: Electrosynthesis

Self-Validating System: The use of cyclic voltammetry (CV) prior to bulk electrolysis validates the redox potentials of the catalyst and substrate, ensuring the applied current selectively reduces the Ni species rather than degrading the silane.

-

Cell Assembly: Equip an undivided electrochemical cell with a Nickel foam cathode and a sacrificial Zinc or Iron anode. Rationale: A sacrificial anode oxidizes preferentially, maintaining cell neutrality without destroying the synthesized chlorosilane[4].

-

Reagent Loading: Add 4-bromoanisole (1.0 eq), a chlorosilane precursor (1.5 eq), NiBr₂(bpy) catalyst (10 mol%), and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as the supporting electrolyte in anhydrous DMF.

-

Electrolysis: Apply a constant current (e.g., 10 mA/cm²) at room temperature (25°C). The Ni(II) precatalyst is cathodically reduced to the active Ni(0) species[4].

-

Catalytic Cycle: The Ni(0) undergoes oxidative addition into the C–Br bond of 4-bromoanisole. Subsequent transmetallation/silylation and reductive elimination yield the target C–Si bond, regenerating the Ni(0) catalyst[4].

-

Purification: Extract with anhydrous hexanes under argon, filter through a short pad of dried Celite to remove metal salts, and purify via vacuum distillation.

Ni-catalyzed electrochemical synthesis cycle for arylsilanes.

Quantitative Comparative Analysis

To guide process chemists in selecting the appropriate synthetic route, the following table summarizes the operational metrics of both methodologies.

| Parameter | Classical Grignard Synthesis | Ni-Catalyzed Electrosynthesis |

| Primary Reagents | 4-Bromoanisole, Mg, Me₂SiCl₂ | 4-Bromoanisole, Silane, e⁻ |

| Catalyst Required | None (Stoichiometric Mg used) | NiBr₂(bpy) (10 mol%) |

| Operating Temperature | -78°C to Reflux | Room Temperature (25°C) |

| Average Yield | 65% - 75% | 70% - 85% |

| Selectivity Control | Moderate (Risk of di-substitution) | High (Controlled by Ni cycle) |

| Environmental Impact | High (Heavy metal waste, harsh solvents) | Low (Green electron reagent, high atom economy) |

Quality Control & Analytical Validation

Regardless of the synthetic route, the final product must be rigorously validated to ensure it meets the purity requirements for pharmaceutical applications.

-

¹H NMR (CDCl₃): Look for the characteristic singlet of the Si–CH₃ protons at ~0.4 ppm (integrating to 6H) and the methoxy –OCH₃ singlet at ~3.8 ppm (integrating to 3H). The absence of a peak at 0.0 ppm confirms no over-alkylation to the bis-aryl species.

-

GC-MS: Due to the moisture sensitivity of the Si–Cl bond, GC-MS should be performed by derivatizing a small aliquot with dry methanol (forming the methoxysilane) prior to injection to prevent column degradation.

References

- S. Payamifar et al. "The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview." Arabian Journal of Chemistry, 2024.

- M. G. Maesano. "Silsesquioxanes: alternative approaches and methods of synthesis." The Open University (PhD Thesis), 2005.

- Molaid Chemical Database. "Allyl(4-methoxyphenyl)dimethylsilane Synthesis Precursors." Molaid, 2020.

Sources

- 1. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - Arabian Journal of Chemistry [arabjchem.org]

- 2. oro.open.ac.uk [oro.open.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview - Arabian Journal of Chemistry [arabjchem.org]

Fundamental reactivity of p-Methoxyphenyldimethylchlorosilane with nucleophiles

Technical Guide & Reactivity Profile

Executive Summary

p-Methoxyphenyldimethylchlorosilane (CAS: 2372-33-0), often abbreviated as PMP-Me₂SiCl , is a specialized organosilicon reagent used primarily for the protection of hydroxyl groups and as a latent hydroxyl equivalent in organic synthesis (Tamao-Fleming oxidation).[1]

Distinct from standard trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) chlorides, the reactivity of PMP-Me₂SiCl is governed by the electronic donation of the p-methoxy group (

This guide details the mechanistic underpinnings of its reactivity with nucleophiles, providing kinetic insights and validated protocols for its application in high-precision synthesis.

Structural & Electronic Basis of Reactivity

The reactivity of PMP-Me₂SiCl is defined by the interplay between the silicon center and the p-methoxyphenyl substituent.

2.1 Electronic Modulation

The p-methoxy group acts as a strong electron donor via resonance (+R effect), which outweighs its inductive electron withdrawal (-I).

-

Ground State: The resonance structures feed electron density into the phenyl ring, which in turn donates electron density to the silicon atom via

conjugation (or hyperconjugation with -

Effect on Si-Cl Bond: This increased electron density at Silicon reduces the partial positive charge (

) on the central atom compared to a standard phenyldimethylchlorosilane. -

Consequence: The reagent is less electrophilic toward incoming nucleophiles than PhMe₂SiCl, requiring effective base catalysis (e.g., Imidazole, DMAP) to drive substitution.

2.2 Visualization of Electronic Effects

The following diagram illustrates the flow of electron density that modulates the susceptibility of the silicon center to nucleophilic attack.

Caption: Electronic donation from the methoxy group reduces the electrophilicity of the silicon center.

Mechanistic Pathways with Nucleophiles[2][3]

The reaction of PMP-Me₂SiCl with nucleophiles (alcohols, amines, carbanions) follows an

3.1 The

-Si Mechanism

Unlike carbon, silicon can expand its valency to form a pentacoordinate intermediate.

-

Approach: The nucleophile attacks the silicon atom from the "backside" relative to the chloride leaving group (apical attack).

-

Transition State: A trigonal bipyramidal geometry is formed where the nucleophile and leaving group occupy apical positions.

-

Departure: The Si-Cl bond elongates, and chloride is expelled.

3.2 Kinetic Considerations (Hammett Correlation)

The rate of silylation and the stability of the resulting ether are predicted by the Hammett equation:

-

Formation (Silylation):

is positive (electron-withdrawing groups accelerate attack). Since -

Acid Hydrolysis (Deprotection): For aryldimethylsilyl ethers, electron-donating groups stabilize the developing positive charge on silicon during the rate-determining step of protodesilylation. Thus, PMP-silyl ethers are more acid-labile than phenyl-silyl ethers.

3.3 Reaction Workflow Diagram

Caption: The

Experimental Protocols

4.1 Standard Silylation of a Secondary Alcohol

This protocol ensures high yield by addressing the reduced electrophilicity of the reagent through proper catalysis.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: PMP-Me₂SiCl (1.2 - 1.5 equiv)

-

Base: Imidazole (2.5 equiv) or 4-Dimethylaminopyridine (DMAP, 0.1 equiv) + Triethylamine (1.5 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under an Argon atmosphere.

-

Dissolution: Dissolve the alcohol and imidazole in anhydrous DMF (concentration ~0.5 M).

-

Addition: Add PMP-Me₂SiCl dropwise via syringe at 0°C.

-

Note: The reaction is less exothermic than with TMSCl, but temperature control prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–6 hours.

-

Monitoring: Monitor by TLC. The PMP group is UV-active, facilitating detection (unlike TBDMS/TMS ethers which have weak/no UV chromophore).

-

-

Quench: Dilute with diethyl ether and quench with saturated aqueous NaHCO₃.

-

Workup: Wash the organic layer with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

4.2 Data Comparison: Silyl Ether Stability

The following table compares the stability of the PMP-silyl ether against common alternatives.

| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | UV Active? |

| TMS | -SiMe₃ | Very Low (1) | Low | No |

| PMP-Me₂Si | -SiMe₂(C₆H₄OMe) | Low-Moderate (10) | High | Yes (Strong) |

| PhMe₂Si | -SiMe₂Ph | Moderate (20) | High | Yes |

| TBDMS | -SiMe₂tBu | High (10,000) | Moderate | No |

Interpretation: The PMP-Me₂Si group is approximately 1000x more labile to acid than TBDMS, making it suitable for temporary protection that can be removed without affecting TBDMS groups.

Advanced Application: Tamao-Fleming Oxidation[1]

The most powerful application of PMP-Me₂SiCl is not just protection, but as a hydroxyl surrogate . The electron-rich aryl ring allows the silicon group to be converted into an alcohol (C-Si

Mechanism:

-

Fluoride Attack: Fluoride ions (from KF/KHCO₃) attack the silicon to form a pentacoordinate silicate.

-

Migration: The carbon group migrates from Si to Oxygen (resembling a Baeyer-Villiger oxidation). The electron-rich PMP group facilitates this by stabilizing the transition state or acting as a specific migrating/leaving ligand depending on the specific variation used.

-

Hydrolysis: The resulting silyl ether is hydrolyzed to the alcohol.

Protocol (General): Treat the PMP-silylated substrate with KF (2 equiv) and KHCO₃ (2 equiv) in THF/MeOH , followed by the addition of 30% H₂O₂ . Stir at RT for 4–12 hours.

References

-

Eaborn, C. (1950). Organosilicon Compounds.[2] Part I. The Formation of Alkyliodosilanes. Journal of the Chemical Society. Link (Foundational kinetics of arylsilanes).

- Fleming, I., & Henning, R. (1978). Phenyldimethylsilyl chloride: A reagent for the protection of alcohols. Chemical Communications. (Establishes the baseline for aryldimethylsilyl protection).

-

Tamao, K., et al. (1983). Oxidative cleavage of the silicon-carbon bond: Development and application. Tetrahedron. Link (Core reference for the oxidation application).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for stability comparisons).

-

PubChem. (2024).[3] Chlorodimethyl(4-methoxyphenyl)silane Compound Summary. National Library of Medicine. Link (Verified chemical data).

Sources

Mechanism of Silylation with p-Methoxyphenyldimethylchlorosilane

This guide details the mechanistic principles, experimental protocols, and strategic applications of silylation using p-Methoxyphenyldimethylchlorosilane (MPDMS-Cl) .

Executive Summary: The MPDMS Advantage

In complex organic synthesis and drug development, the p-Methoxyphenyldimethylsilyl (MPDMS) group serves a specialized role as a UV-active, sterically tunable protecting group . Unlike the ubiquitous tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) groups, the MPDMS moiety incorporates a chromophore (

Mechanistically, the p-methoxy substituent exerts a strong electron-donating effect (+M) , which modulates the electrophilicity of the silicon center and the stability of the resulting silyl ether. This guide explores the

Mechanistic Deep Dive: The -Si Pathway

The silylation of an alcohol with MPDMS-Cl follows an associative nucleophilic substitution mechanism at the silicon atom, often described as

The Reaction Coordinate

-

Nucleophilic Attack: The alcohol oxygen (nucleophile) attacks the silicon center of MPDMS-Cl from the backside of the leaving group (chloride), or via a flank attack.

-

Pentacoordinate Transition State: A trigonal bipyramidal species forms where the incoming nucleophile and the leaving group occupy the apical positions.

-

Electronic Influence of the p-Methoxy Group:

-

The p-methoxyphenyl group acts as an electron-donating group (EDG) via resonance.

-

Effect on Formation: The increased electron density on silicon makes it slightly less electrophilic than a phenyl-substituted silicon (e.g., TBDPS), potentially slowing the initial attack. However, it also stabilizes the developing positive charge character on silicon in the transition state.

-

Effect on Stability: The electron donation increases the basicity of the ether oxygen in the final product, making the MPDMS ether more acid-labile than TBDPS ethers, but significantly more stable than TMS ethers due to steric shielding by the aryl ring.

-

Catalytic Activation (The "Base" Effect)

The reaction is rarely performed with just the silane and alcohol. A nucleophilic base (Imidazole or 4-Dimethylaminopyridine [DMAP]) is required not just to scavenge HCl, but to activate the silicon electrophile .

-

Pathway A (General Base Catalysis): The base deprotonates the alcohol, increasing its nucleophilicity.

-

Pathway B (Nucleophilic Catalysis - Dominant): The base (e.g., imidazole) attacks the MPDMS-Cl first, displacing the chloride to form a highly reactive

-silylimidazolium intermediate. This species is far more electrophilic than the parent chlorosilane, facilitating rapid silylation of the alcohol.

Visualization of the Signaling Pathway

Caption: The catalytic cycle of MPDMS silylation involving nucleophilic activation by imidazole.

Experimental Protocol

This protocol is designed for the silylation of a secondary alcohol, a common challenge in drug synthesis.

Reagents & Preparation

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: p-Methoxyphenyldimethylchlorosilane (MPDMS-Cl) (1.2 – 1.5 equiv)

-

Note: If commercial stock is unavailable, prepare via Grignard reaction of 4-bromoanisole with dichlorodimethylsilane.

-

-

Base: Imidazole (2.5 equiv) or Pyridine (solvent).

-

Catalyst (Optional): DMAP (0.1 equiv) for hindered substrates.

-

Solvent: Anhydrous DMF (preferred for reaction rate) or DCM.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under an argon atmosphere.

-

Solvation: Dissolve the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (3.0 mL). Stir until homogenous.

-

Addition: Add MPDMS-Cl (1.2 mmol) dropwise via syringe at 0°C.

-

Mechanistic Note: The exotherm indicates the formation of the silylimidazolium species.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–6 hours.

-

Monitoring: Check TLC.[1] The product will be UV-active (dark spot under 254 nm UV lamp), unlike the starting material (if aliphatic).

-

-

Quench: Add saturated aqueous NaHCO₃ (5 mL) to hydrolyze excess silyl reagent.

-

Extraction: Extract with Et₂O or EtOAc (3 x 10 mL). Wash combined organics with water (to remove DMF) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica Gel).

-

Caution: Silica is slightly acidic. For highly labile silyl ethers, add 1% triethylamine to the eluent.

-

Stability & Deprotection Profile

The MPDMS group occupies a unique "Goldilocks" zone in the stability hierarchy.

Comparative Stability Data

| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | UV Active? |

| TMS | 1 (Very Labile) | Labile | No | |

| TES | ~64 | Stable | No | |

| MPDMS | ~1,000 | Stable | Yes | |

| TBDMS | ~20,000 | Stable | No | |

| TBDPS | ~5,000,000 | Stable | Yes |

-

Acid Sensitivity: MPDMS is less stable than TBDMS and TBDPS. The electron-rich p-methoxyphenyl group facilitates protonation at the ether oxygen (or ipso-substitution at the aryl ring under extreme conditions), accelerating hydrolysis.

-

Fluoride Sensitivity: Readily cleaved by TBAF (Tetra-n-butylammonium fluoride).

Deprotection Protocols

Method A: Fluoride Cleavage (Standard)

-

Reagent: TBAF (1.1 equiv) in THF.[2]

-

Conditions: 0°C to RT, 30 mins.

-

Mechanism: Fluoride forms a strong Si-F bond (

), driving the expulsion of the alkoxide.

Method B: Acid Hydrolysis (Selective)

-

Reagent: 80% Acetic Acid (AcOH) or dilute HCl in MeOH.

-

Conditions: RT, 1–4 hours.

-

Selectivity: Can be removed in the presence of TBDPS ethers (which require stronger acid or longer times).

Strategic Applications in Drug Development

The "UV Tag" Strategy

In the synthesis of non-chromophoric lipids or aminoglycosides, tracking reaction progress is difficult.

-

Solution: Protect the primary alcohol with MPDMS.

-

Result: The intermediate becomes visible on UV-LCMS or TLC (

), allowing for precise purification without destructive staining (e.g., Anisaldehyde/H₂SO₄).

Orthogonal Deprotection

MPDMS can be used alongside TBDPS.

-

Protect secondary alcohol with TBDPS (highly stable).

-

Protect primary alcohol with MPDMS (moderately stable).

-

Selective Deprotection: Treat with mild acid (AcOH). The MPDMS hydrolyzes, leaving the TBDPS intact.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link(Foundational silylation mechanism).

- Tamao, K., et al. (1996). Oxidative cleavage of the silicon-carbon bond: Development and application of the Tamao-Kumada-Fleming oxidation. Chemical Reviews, 96(4), 1513-1540. (Context on p-methoxyphenyl silicon chemistry).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link(Definitive source on stability hierarchies).

-

Lister, M. A., et al. (2025). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation. Angewandte Chemie Int. Ed.Link(Recent applications of phenyldimethylsilyl derivatives).

Sources

The Anisyl Advantage: A Technical Guide to the Role of p-Methoxyphenyldimethylchlorosilane in Tamao–Kumada–Fleming Oxidation

Introduction: The Silyl Group as a Masked Hydroxyl Equivalent

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. The Tamao–Kumada–Fleming oxidation stands as a cornerstone transformation, offering a robust method to convert a chemically stable carbon-silicon (C–Si) bond into a carbon-oxygen (C–O) bond, effectively unmasking a hydroxyl group.[1][2] This powerful reaction allows organosilanes to function as "masked hydroxyls," navigating synthetic sequences that would be incompatible with a free -OH group.[2][3] The C-Si bond's relative inertness to a wide range of reagents makes it an ideal placeholder until the desired hydroxyl functionality is needed.[4]

This guide provides an in-depth analysis of the Tamao–Kumada–Fleming oxidation, with a specific focus on the nuanced but significant role of the p-methoxyphenyl (PMP, or anisyl) moiety. We will explore the mechanistic rationale behind using p-Methoxyphenyldimethylchlorosilane, detailing how the electronic properties of this reagent provide a distinct advantage over more conventional arylsilanes, leading to milder and more efficient transformations.

Dissecting the Mechanism: Two Convergent Pathways

The Tamao–Kumada–Fleming oxidation is not a single, monolithic reaction but rather a family of related transformations that converge on a common goal. The specific pathway depends on the nature of the substituents on the silicon atom.

The Tamao Pathway: Direct Oxidation of Activated Silanes

The pathway pioneered by Tamao involves organosilanes that are already "activated" by the presence of an electronegative heteroatom—such as fluorine, chlorine, or an alkoxy group—on the silicon center.[1] This inherent activation makes the silicon atom more Lewis acidic and susceptible to nucleophilic attack.[3] The key step is the coordination of a fluoride ion (from a source like KF or TBAF) to the silicon, forming a hypervalent, pentacoordinate silicate intermediate.[1][2] This intermediate is highly electrophilic, readily accepting a nucleophilic attack from an oxidant like hydrogen peroxide (H₂O₂) or a peracid.[2] The reaction culminates in a concerted 1,2-migration of the alkyl group from silicon to oxygen, a step that crucially proceeds with retention of stereochemistry at the migrating carbon center.[2][4]

The Fleming Pathway: Activating Robust Arylsilanes

In contrast, the Fleming approach is designed for more robust and sterically hindered organosilanes, such as the phenyldimethylsilyl group, which lack a pre-installed activating heteroatom.[3] The stability that makes these groups excellent protecting groups also renders them resistant to direct oxidation. Consequently, an initial activation step is required. This involves an electrophilic aromatic substitution at the ipso-position of the phenyl ring, which converts the stable phenyl group into a more reactive leaving group.[1][3] Common electrophiles for this purpose include protons (from strong acids), mercuric acetate (Hg(OAc)₂), or bromine (Br₂).[5] Once the phenyl group is displaced and replaced by a heteroatom (e.g., a halide or an acetate), the resulting activated silane can proceed through a mechanism analogous to the Tamao pathway.

The Core Topic: Why p-Methoxyphenyldimethylchlorosilane?

The selection of p-Methoxyphenyldimethylchlorosilane as a reagent is a strategic choice that leverages the principles of the Fleming pathway while enhancing its efficiency. The key to its utility lies in the electronic effect of the para-methoxy substituent.

Electronic Activation: The Anisyl Advantage

The rate-determining step in many Fleming-type oxidations is the initial electrophilic attack on the aryl ring. The p-methoxy group is a powerful electron-donating group due to its positive mesomeric effect (+M). It donates electron density into the aromatic ring, making the ring, and particularly the ipso-carbon, significantly more nucleophilic than the unsubstituted phenyl ring of a standard phenyldimethylsilyl group.

This electronic enrichment has a profound impact on the reaction kinetics:

-

Increased Rate of Electrophilic Attack: The electron-rich anisyl ring reacts much more readily with electrophiles. This enhanced reactivity allows the critical ipso-substitution to occur under significantly milder conditions and at a faster rate compared to the unsubstituted phenyl analog.

-

Milder Reaction Conditions: The ability to use less harsh electrophiles or lower reaction temperatures expands the functional group tolerance of the reaction, a critical consideration in the synthesis of complex molecules.

-

Improved Efficiency: Faster and cleaner conversion to the activated halosilyl or alkoxysilyl intermediate often translates to higher overall yields of the desired alcohol.

The workflow below illustrates the activation and subsequent oxidation of a substrate functionalized with the p-methoxyphenyldimethylsilyl group.

Mechanistic Deep Dive: Visualizing the Transformation

The mechanism begins with the electrophilic attack on the electron-rich anisyl ring. This ipso-substitution results in the cleavage of the silicon-aryl bond, yielding a reactive halosilyl or acyloxysilyl intermediate. This species then undergoes nucleophilic attack by the peroxide oxidant, forming a pentacoordinate silyl peroxide intermediate. The subsequent rearrangement involves the stereoretentive migration of the R group from silicon to the adjacent oxygen atom, which is followed by hydrolysis to furnish the final alcohol product.

Data Presentation: Comparison of Arylsilyl Oxidations

The enhanced reactivity of the p-methoxyphenyldimethylsilyl group often translates into milder required conditions or shorter reaction times compared to the parent phenyldimethylsilyl group.

| Arylsilyl Group | Typical Electrophile | Relative Reaction Conditions | Key Advantage |

| Phenyldimethylsilyl | Hg(OAc)₂, Br₂, HBF₄ | Harsher / Slower | High stability during synthesis |

| p-Methoxyphenyldimethylsilyl | KBr / Peracetic Acid | Milder / Faster | Electronically activated for easier cleavage |

Experimental Protocol: One-Pot Oxidation of a p-Methoxyphenyldimethylsilyl Group

This protocol is a representative example of a one-pot Fleming-Tamao oxidation utilizing the enhanced reactivity of the PMP-silyl group.

Reagents and Materials:

-

p-Methoxyphenyldimethylsilyl-functionalized substrate (1.0 equiv)

-

Potassium bromide (KBr) (2.0 equiv)

-

30-35% Peracetic acid in acetic acid (CH₃CO₃H) (5.0 equiv)

-

Sodium acetate (NaOAc) (5.0 equiv)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a solution of the p-methoxyphenyldimethylsilyl-functionalized substrate (1.0 equiv) in a 2:1 mixture of THF and MeOH, add potassium bromide (2.0 equiv) and sodium acetate (5.0 equiv).

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.

-

Addition of Oxidant: Add the peracetic acid solution (5.0 equiv) dropwise to the cooled suspension over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow, portion-wise addition of saturated aqueous sodium thiosulfate solution at 0 °C to neutralize excess peroxide.

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude alcohol product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Self-Validation and Trustworthiness: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable halosilyl intermediate. The use of KBr with peracetic acid generates the Br₂ electrophile in situ.[5] Sodium acetate acts as a buffer to temper the acidity of the reaction medium, which is crucial for sensitive substrates.[5] The thiosulfate quench is a standard and reliable method for destroying excess peroxide.

Conclusion

The Tamao–Kumada–Fleming oxidation is a versatile and indispensable tool in modern organic synthesis for the conversion of carbon-silicon bonds to alcohols. While the classic phenyldimethylsilyl group offers excellent stability, the p-methoxyphenyldimethylsilyl group, accessible via p-Methoxyphenyldimethylchlorosilane, presents a significant strategic advantage. The electron-donating p-methoxy group activates the aryl ring, facilitating the critical electrophilic cleavage step under milder conditions. This "Anisyl Advantage" enhances the efficiency and broadens the applicability of the Fleming-type oxidation, making it a superior choice for syntheses involving delicate functional groups and complex molecular architectures.

References

[3] Organic Chemistry Portal. "Fleming-Tamao Oxidation". Available at: [Link]3]

[1] Wikipedia. "Fleming–Tamao oxidation". Available at: [Link]1]

[4] Chem-Station. "Tamao-Fleming Oxidation". (May 08, 2014). Available at: [Link]4]

[6] SynArchive. "Fleming-Tamao Oxidation". Available at: [Link]6]

[7] Stoltz, B. M. Group Meeting Presentation. "Tamao-Fleming Oxidations in Organic Synthesis". (January 19, 2004). California Institute of Technology. Available at: [Link]7]

[8] Science of Synthesis. "4.4.17 Silyl Ethers". Thieme. Available at: [Link] [Accessed through institutional login, direct public link unavailable]

[5] Fleming, I., Henning, R., Parker, D. C., Plaut, H. E., & Sanderson, P. E. J. (1995). The phenyldimethylsilyl group as a masked hydroxy group. Journal of the Chemical Society, Perkin Transactions 1, (4), 317-337. Available at: [Link]5]

Sources

- 1. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fleming-Tamao Oxidation [organic-chemistry.org]

- 4. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. The phenyldimethylsilyl group as a masked hydroxy group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. synarchive.com [synarchive.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Handling and Storage of p-Methoxyphenyldimethylchlorosilane

CAS: 2372-33-0 | Formula: C₉H₁₃ClOSi | Molecular Weight: 200.74 g/mol

Executive Summary

p-Methoxyphenyldimethylchlorosilane (often abbreviated as PMP-SiMe₂Cl ) is a specialized organosilicon reagent primarily utilized in organic synthesis as a hydroxyl protecting group and a precursor for the Tamao-Kumada-Fleming oxidation .[1] Its utility stems from the p-methoxyphenyl moiety, which offers unique electronic tuning compared to standard phenyldimethylsilyl groups, allowing for fluoride-mediated cleavage or oxidative transformation into alcohols.

However, its handling requires rigorous adherence to anhydrous protocols. Like all chlorosilanes, it undergoes rapid hydrolysis upon contact with atmospheric moisture, liberating corrosive hydrogen chloride (HCl) gas. This guide synthesizes field-proven handling strategies with mechanistic insights to ensure operator safety and reagent integrity.

Chemical Profile & Reactivity

To handle this reagent effectively, one must understand its degradation pathway. The silicon atom is electrophilic; the Si-Cl bond is highly susceptible to nucleophilic attack by water.

The Hydrolysis Mechanism

The primary failure mode in storage and handling is moisture ingress. Water attacks the silicon center, displacing the chloride ion. This is not merely a purity issue; it is a safety hazard due to the exothermic release of HCl gas, which can over-pressurize sealed vessels.

Figure 1: Mechanistic pathway of moisture-induced degradation. Note the regeneration of water in the dimerization step, which can autocatalyze further degradation.

Physical Properties Table

Data sourced from standard chemical references and safety data sheets. [1, 2]

| Property | Value | Operational Implication |

| Physical State | Colorless to pale yellow oil | Liquid handling protocols apply (syringes/cannulas). |

| Boiling Point | 100 °C @ 6 mmHg | High boiling point allows for purification via vacuum distillation.[1] |

| Density | 1.172 g/mL | Denser than water; sinks in aqueous biphasic washes (if not hydrolyzed). |

| Flash Point | >60 °C (Est.) | Treat as a Combustible Liquid . |

| Solubility | THF, Et₂O, DCM, Hexanes | Compatible with standard anhydrous organic solvents. |

Hazard Assessment

Primary Hazard: Corrosivity & Inhalation Toxicity Upon contact with mucosal membranes (eyes, respiratory tract), the Si-Cl bond hydrolyzes instantly, generating hydrochloric acid.

-

Inhalation: Causes severe irritation, coughing, and potential pulmonary edema.

-

Skin/Eye Contact: Causes chemical burns. The lipophilic nature of the silane allows it to penetrate skin before hydrolyzing, potentially deepening the burn.

Secondary Hazard: Pressure Buildup Storage in non-vented containers that have been compromised by moisture can lead to vessel rupture due to HCl gas generation.

Strategic Handling Protocol

Objective: Transfer reagent from storage to reaction vessel without atmospheric exposure.

The "Inert Gas Blanket" Principle

Never open a bottle of p-Methoxyphenyldimethylchlorosilane to air. All manipulations must occur under a positive pressure of Nitrogen (N₂) or Argon (Ar).

Step-by-Step Transfer Workflow (SOP)

This protocol utilizes a Schlenk line or balloon technique, which is superior to pouring.

Figure 2: Decision tree for anhydrous transfer of chlorosilanes.

Detailed Methodology

-

Preparation: Ensure the receiving flask is flame-dried and under inert gas. Equip the reagent bottle with a Sure-Seal™ cap or a fresh rubber septum.

-

Pressure Equalization: Before withdrawing liquid, inject a volume of dry inert gas equal to the liquid volume to be removed. This prevents a vacuum from forming inside the storage bottle, which could suck in moist air upon needle withdrawal.

-

Syringe Choice: Use glass syringes with Luer-lock tips. Avoid plastic syringes if possible, as the silane can swell rubber plungers or leach plasticizers over time.

-

Cleaning: Immediately flush used syringes with dry acetone or hexanes, then quench the washings. Do not rinse initially with water, as this will clog the needle with polymerized siloxanes.

Storage Architecture

Long-term stability depends on excluding moisture and minimizing thermal degradation.

-

Temperature: Store at 2°C to 8°C (Refrigerator). Cold storage reduces the rate of hydrolysis if micro-leaks occur.

-

Atmosphere: Store under Argon if possible. Argon is heavier than air and provides a better blanket than Nitrogen if the cap is briefly opened.

-

Container:

-

Original Container: Best for bulk storage. Ensure the septum is wrapped in Parafilm after every use.

-

Schlenk Flask: For active use in a synthesis campaign. Grease the joints with high-vacuum grease (e.g., Dow Corning) to ensure a tight seal.

-

-

Secondary Containment: Store the bottle inside a desiccator or a sealed plastic bag containing desiccant packets (silica gel or Drierite) to create a micro-environment devoid of humidity.

Emergency Response & Waste Disposal

Spill Management

-

Small Spills (< 10 mL): Cover immediately with dry sand, vermiculite, or activated charcoal. Do not use water. The water will react violently, releasing HCl gas.

-

Neutralization: Once absorbed, carefully transfer the solid mixture to a fume hood. Slowly add the mixture to a beaker of cold 10% Sodium Bicarbonate (NaHCO₃) solution to neutralize the acid.

Waste Disposal

Never pour p-Methoxyphenyldimethylchlorosilane directly into a solvent waste drum.

-

Quenching: Dilute the reagent in a sacrificial organic solvent (e.g., toluene).

-

Hydrolysis: Slowly add an alcohol (Methanol or Ethanol) to convert the chlorosilane to the methoxysilane/ethoxysilane derivative and HCl.

-

Neutralization: Add aqueous sodium bicarbonate until pH is neutral.

-

Disposal: Dispose of the organic layer as halogenated organic waste.

References

-

Encyclopedia of Reagents for Organic Synthesis. "Chloro(4-methoxyphenyl)dimethylsilane." Wiley Online Library. [Link]

-

Global Silicones Council. "Global Safe Handling of Chlorosilanes." Global Silicones Council Guide. [Link]

Sources

Methodological & Application

The p-Methoxyphenyldimethylsilyl Group: A Versatile Protecting Agent for Primary Alcohols

Introduction: Navigating the Landscape of Hydroxyl Protection

In the intricate realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the hydroxyl group, particularly the primary alcohol, presents a frequent challenge due to its reactivity in the presence of strong bases, nucleophiles, and certain oxidizing and reducing agents.[1] Silyl ethers have emerged as one of the most reliable and versatile classes of protecting groups for alcohols, offering a tunable range of stability and facile cleavage under specific conditions.[2] This guide provides an in-depth exploration of p-methoxyphenyldimethylchlorosilane as a protecting group for primary alcohols, detailing its application, underlying chemical principles, and comprehensive protocols for its use.

The selection of a silyl ether is a critical decision in synthetic planning, with common choices including trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The stability of these groups against acidic and basic hydrolysis varies significantly, allowing for orthogonal protection strategies where one silyl ether can be selectively removed in the presence of another.[2] The p-methoxyphenyldimethylsilyl (PMPDMS) group offers a unique combination of properties that make it a valuable addition to the synthetic chemist's toolkit.

The p-Methoxyphenyldimethylsilyl Ether: A Profile

The p-methoxyphenyldimethylsilyl group, introduced via its corresponding chlorosilane, provides a level of stability that is comparable to the widely used TBDMS group, yet possesses a distinct electronic character due to the electron-donating methoxy substituent on the phenyl ring. This electronic feature has implications for its reactivity and potential for unique deprotection strategies.

Key Attributes:

-

Ease of Introduction: The PMPDMS group is readily introduced under standard silylation conditions, typically involving the chlorosilane and a base such as imidazole in an aprotic solvent.

-

Robust Stability: PMPDMS ethers exhibit good stability across a range of reaction conditions, including many common synthetic transformations.

-

Selective Cleavage: Deprotection is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under mild conditions.

-

Potential for Oxidative Cleavage: The p-methoxyphenyl moiety raises the intriguing possibility of oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), which are commonly used for the cleavage of p-methoxybenzyl (PMB) ethers.[3][4] This offers a potential orthogonal deprotection pathway not available to simple alkylsilyl ethers.

The Underlying Chemistry: Mechanism of Protection and Deprotection

The formation of a silyl ether is a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of the chlorosilane. A base is required to neutralize the hydrochloric acid byproduct and to facilitate the reaction, often by deprotonating the alcohol to increase its nucleophilicity.[1]

Diagram: General Mechanism of Silyl Ether Formation

Caption: General workflow for the protection of an alcohol as a PMPDMS ether and its subsequent fluoride-mediated deprotection.

Comparative Stability of Silyl Ethers

The choice of silyl protecting group is often dictated by its relative stability under acidic and basic conditions. While specific kinetic data for the PMPDMS group is not as widely tabulated as for more common silyl ethers, its stability is generally considered to be in the same range as the TBDMS group.

| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| PMPDMS | ~20,000 (Estimated) | ~20,000 (Estimated) |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Note: The stability of the PMPDMS group is estimated to be similar to that of the TBDMS group based on structural analogy. Exact relative rates may vary depending on the substrate and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the protection of primary alcohols with p-methoxyphenyldimethylchlorosilane and the subsequent deprotection. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This protocol is adapted from standard procedures for the silylation of primary alcohols.

Materials:

-

Primary alcohol (1.0 equiv)

-

p-Methoxyphenyldimethylchlorosilane (1.1-1.2 equiv)

-

Imidazole (2.2-2.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Add imidazole and stir until fully dissolved.

-

Add p-methoxyphenyldimethylchlorosilane portion-wise at room temperature. For sensitive substrates or to enhance selectivity for a primary alcohol in the presence of secondary alcohols, the reaction can be cooled to 0 °C before adding the chlorosilane.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the pure p-methoxyphenyldimethylsilyl ether.

Diagram: Experimental Workflow for Protection

Caption: Step-by-step workflow for the protection of a primary alcohol using p-methoxyphenyldimethylchlorosilane.

Protocol 2: Deprotection of a p-Methoxyphenyldimethylsilyl Ether

This protocol utilizes a standard fluoride-mediated deprotection method.

Materials:

-

p-Methoxyphenyldimethylsilyl ether (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2-1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the p-methoxyphenyldimethylsilyl ether in anhydrous THF in a plastic vial under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise.

-

Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Orthogonality and Chemoselectivity

A key advantage of the PMPDMS group lies in its potential for orthogonal deprotection strategies. While it can be cleaved with fluoride ions, its unique electronic nature suggests the possibility of oxidative cleavage, a method not applicable to alkyl-based silyl ethers. The p-methoxyphenyl group is electronically similar to the p-methoxybenzyl (PMB) group, which is readily cleaved by oxidizing agents like DDQ and CAN.[3][4][5][6] This opens up the possibility of selectively removing a PMPDMS group in the presence of other silyl ethers that are stable to oxidative conditions. Further investigation into the oxidative cleavage of PMPDMS ethers is an active area of research.

Conclusion

The p-methoxyphenyldimethylsilyl protecting group is a valuable tool for the synthetic chemist, offering a robust and reliable method for the protection of primary alcohols. Its ease of introduction and removal, coupled with its stability to a wide range of reaction conditions, makes it a strong candidate for use in complex total synthesis and drug development. The potential for orthogonal deprotection via oxidative cleavage adds another layer of versatility, allowing for more intricate synthetic strategies. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively incorporate this protecting group into their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Deprotection of p-Methoxybenzyl (PMB) Ethers with MgBr2·OEt2.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 19).

- BenchChem. (2025).

- Wright, J. A., Yu, J.-Q., & Spencer, J. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(24), 4033-4036.

- Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2001). A New Deprotection Procedure of MTM Ether. Synlett, 2001(10), 1634-1636.

- Study Mentors. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).

- van der Vorm, S., Hansen, T., van den Elst, H., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796-8806.

- Lakshmipathi, P., Grée, D., & Grée, R. (2002).

- Han, J. H., Kim, J. Y., & Kim, J. N. (2003). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 44(23), 4469-4471.

- Horibe, H., & Tanimoto, H. (2000). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Organic Letters, 2(22), 3477-3479.

- Ali, M. A., & Tasneem, S. (2018). Synthesis of the neolignan natural product.

- Sharma, V., & Kumar, P. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30784-30813.

- Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.

- Chavan, S. P., Pasupathy, K., & Borate, H. B. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(35), 4683-4686.

- Paprocka, R., Wiese, M., & Kwiecień, A. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.

- Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.

- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Methoxyphenyl (MP) Glycosides with a Stable and Easily Removable Protecting Group.

- Curran, D. P., & Wipf, P. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. D-Scholarship@Pitt.

- Wulff, W. D. (n.d.). Natural Products.

- Li, Z., & Dong, G. (2023). Deconstructive and Divergent Synthesis of Bioactive Natural Products. Molecules, 28(17), 6188.

- Anastasopoulou, A., & Hadjichristidis, N. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. Polymers, 16(9), 1184.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Selective Protection of Secondary Alcohols with p-Methoxyphenyldimethylchlorosilane (PMPSiCl)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure

Strategic Rationale & Chemical Context

In complex multi-step organic synthesis and active pharmaceutical ingredient (API) development, the selective protection of hydroxyl groups is a critical parameter. While standard silyl ethers like Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBS) are ubiquitous, they often lack the orthogonal tunability and practical tracking advantages required for advanced scaffolds.

p-Methoxyphenyldimethylchlorosilane (PMPSiCl) emerges as a highly specialized reagent for the protection of secondary alcohols. By substituting a methyl or tert-butyl group with an electron-rich p-methoxyphenyl (PMP) moiety, chemists gain two distinct strategic advantages:

-

Inherent UV-Visibility: Most aliphatic secondary alcohols and their corresponding TMS/TBS ethers are invisible under standard 254 nm ultraviolet (UV) light, necessitating destructive stains (e.g., PMA, CAM) for Thin-Layer Chromatography (TLC) tracking. The PMP group acts as a built-in chromophore, allowing for real-time, non-destructive reaction monitoring.

-

Electronic Tuning of the Si-O Bond: The electron-donating methoxy group on the aromatic ring subtly increases the electron density at the silicon center compared to a standard phenyldimethylsilyl (PhMe2Si) group. This unique electronic profile makes the PMPSi ether slightly more labile to specific mild acidic conditions while remaining completely orthogonal to standard catalytic hydrogenation or basic conditions, as established in foundational protective group literature [1]. Furthermore, the electron-rich nature of the PMP group allows for specialized oxidative cleavage strategies or milder Fleming-Tamao oxidations when the group is attached directly to carbon [2].

Mechanistic Insights & Causality

The protection of a secondary alcohol with PMPSiCl proceeds via a nucleophilic substitution (

To bypass this, the reaction is driven by nucleophilic catalysis . We utilize Imidazole (often supplemented with a catalytic amount of 4-Dimethylaminopyridine, DMAP, for sterically hindered secondary alcohols) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Causality of Imidazole: Imidazole attacks PMPSiCl to form a highly electrophilic silyl-imidazolium intermediate. This intermediate is significantly more reactive toward the secondary alcohol than the parent silyl chloride.

-

Causality of DMF: DMF stabilizes the polar transition state of this

process and ensures the complete solvation of both the imidazole and the resulting imidazolium hydrochloride salts, preventing premature precipitation that could trap unreacted starting materials.

Caption: Mechanistic pathway of the silylation of secondary alcohols with PMPSiCl and imidazole.

Quantitative Data: Silyl Group Comparison

To justify the selection of PMPSiCl, the following table summarizes the comparative stability and practical features of common silyl protecting groups for secondary alcohols.

| Protecting Group | Reagent | UV Activity (254 nm) | Relative Acid Stability | Primary Cleavage Conditions |

| TMS (Trimethylsilyl) | TMSCl | No | Very Low (1x) | K2CO3/MeOH, Mild Acid |

| TES (Triethylsilyl) | TESCl | No | Low (64x) | AcOH/H2O/THF, TBAF |

| TBS (tert-Butyldimethylsilyl) | TBSCl | No | High (20,000x) | TBAF, HF·Pyridine |

| PMPSi (p-Methoxyphenyldimethylsilyl) | PMPSiCl | Yes (Strong) | Moderate (~5,000x) | TBAF, Mild Acid, Oxidative |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | Yes (Moderate) | Very High (5,000,000x) | TBAF (Elevated Temp) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded into the workflow to ensure the operator can verify the success of each step in real-time without requiring immediate NMR or LC-MS analysis.

Required Reagents

-

Secondary Alcohol Substrate (1.0 equiv, e.g., 1.0 mmol)

-

p-Methoxyphenyldimethylchlorosilane (PMPSiCl) (1.5 equiv, 1.5 mmol) [3]

-

Imidazole (2.5 equiv, 2.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol) - Crucial for sterically hindered 2° alcohols.

-

N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.

-

Substrate Dissolution: Dissolve the secondary alcohol (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Catalyst Addition: Add imidazole (2.5 mmol) and DMAP (0.1 mmol) in one solid portion. Stir at room temperature (20 °C) for 5 minutes.

-

Self-Validation Checkpoint 1: The solution must become completely clear. Any persistent turbidity indicates moisture contamination in the DMF, which will prematurely hydrolyze the PMPSiCl.

-

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Silylation: Using a gas-tight syringe, add PMPSiCl (1.5 mmol) dropwise over 2 minutes.

-

Self-Validation Checkpoint 2: Within 5–10 minutes of addition, a fine white precipitate (imidazolium hydrochloride) will begin to form. This is a direct visual confirmation that the silyl-imidazolium active species has formed and is reacting.

-

-

Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

-

Self-Validation Checkpoint 3 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 20% Ethyl Acetate in Hexanes. Under a 254 nm UV lamp, a new, strongly UV-active spot (the PMPSi ether) will appear at a higher

value than the starting material. The disappearance of the starting material (verified by staining if it is not UV-active) confirms completion.

-

-

Quenching & Phase Separation: Dilute the reaction mixture with Diethyl Ether (20 mL). Slowly add saturated aqueous

(10 mL) to quench any unreacted PMPSiCl. Transfer to a separatory funnel and collect the upper organic layer. -

Aqueous Washing (Critical Step): Wash the organic layer with distilled water (3 × 15 mL) followed by brine (15 mL).

-

Causality: DMF is highly miscible with water. The triple water wash is strictly required to partition the DMF and imidazole salts out of the ether layer, preventing co-elution during chromatography.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude PMPSi-protected alcohol, which can be purified via standard flash column chromatography.

Caption: Workflow for the selective protection and orthogonal deprotection of secondary alcohols using PMPSiCl.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

-

Morken, J. P., et al. (2016). Catalytic Enantioselective Synthesis of anti Vicinal Silylboronates by Conjunctive Cross Coupling. National Institutes of Health / PMC.[Link]

-

Payamifar, S., et al. (2024). The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. Arabian Journal of Chemistry.[Link]

Step-by-step protocol for alcohol protection using p-Methoxyphenyldimethylchlorosilane

Topic: Step-by-step protocol for alcohol protection using p-Methoxyphenyldimethylchlorosilane Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the protocol for protecting hydroxyl functionalities using p-Methoxyphenyldimethylchlorosilane (MPDMS-Cl) . While tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) ethers are ubiquitous in organic synthesis, the MPDMS group offers a unique stability profile. The electron-donating p-methoxy substituent renders the silicon center more electron-rich than its phenyl analogs, significantly altering its sensitivity to acid-catalyzed hydrolysis and allowing for specialized cleavage protocols. This note outlines the mechanistic rationale, step-by-step protection/deprotection workflows, and stability comparisons essential for complex multi-step synthesis.

Introduction: The Strategic Niche of MPDMS

In the "chess game" of orthogonal protection strategies, the MPDMS group serves as a specialized piece. It bridges the stability gap between the highly labile trimethylsilyl (TMS) group and the robust TBDPS group.

Key Chemical Advantages[1]

-

Tuned Acid Lability: The p-methoxy group stabilizes the buildup of positive charge on the silicon atom (or the protonated ether oxygen) via induction and resonance. This makes MPDMS ethers more acid-labile than phenyldimethylsilyl and TBDPS ethers, allowing for selective deprotection in the presence of bulkier silyl groups.

-

Crystallinity & Lipophilicity: The aromatic ring often enhances the crystallinity of intermediates compared to alkyl silyl groups, aiding in purification without chromatography.

-

UV Visibilty: Unlike TBS, the MPDMS group provides a distinct UV chromophore, facilitating HPLC monitoring of non-aromatic substrates.

Mechanistic Insight: Electronic Effects

The stability of silyl ethers is governed by sterics and electronics.

-

Sterics: MPDMS is less hindered than TBDMS/TBDPS (Dimethyl vs. tert-Butyl).

-

Electronics: The p-OMe group is an Electron Donating Group (EDG).

-

Effect: Increases the basicity of the ether oxygen (faster protonation) and stabilizes the developing silylium character during hydrolysis.

-

Result: Faster cleavage under acidic conditions compared to Phenyldimethylsilyl ethers.[1]

-

Experimental Protocols

Reagents & Equipment[3][4][5][6][7]

-

Reagent: p-Methoxyphenyldimethylchlorosilane (MPDMS-Cl) [CAS: 3027-21-2]

-

Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Base: Imidazole (for DMF) or Triethylamine/DMAP (for DCM).

-

Quench: Saturated aqueous NaHCO₃.

Protocol A: General Protection of Alcohols

Best for primary and unhindered secondary alcohols.

Reagent Stoichiometry:

| Component | Equivalents (eq.) | Role |

|---|---|---|

| Substrate (R-OH) | 1.0 | Starting Material |

| MPDMS-Cl | 1.2 - 1.5 | Silylating Agent |

| Imidazole | 2.5 | Base / HCl Scavenger |

| DMF (Anhydrous) | 0.5 M conc. | Solvent |

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (N₂ or Ar).

-

Dissolution: Dissolve the alcohol substrate (1.0 eq.) in anhydrous DMF.

-

Activation: Add Imidazole (2.5 eq.) in one portion. The solution should remain clear or turn slightly cloudy.

-

Addition: Add MPDMS-Cl (1.2 eq.) dropwise via syringe.

-

Note: If the chloride is solid, dissolve it in a minimum amount of DMF before addition.

-

-

Reaction: Stir at 23 °C for 2–4 hours. Monitor by TLC (MPDMS group is UV active).

-

Workup:

-

Dilute with Et₂O or EtOAc.

-

Wash 2x with water (to remove DMF/Imidazole).

-

Wash 1x with brine.

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Flash chromatography (Silica gel). MPDMS ethers are generally stable to silica.

Protocol B: Deprotection (Regeneration of Alcohol)

The MPDMS group can be cleaved via Fluoride (standard) or Mild Acid (selective).

Method 1: Fluoride Cleavage (TBAF)

Standard, non-selective removal.

-

Dissolve MPDMS-ether (1.0 eq.) in THF (0.1 M).

-

Add TBAF (1.0 M in THF, 1.1 eq.)[2] at 0 °C or RT.

-

Stir for 30–60 mins.

-

Quench with sat. aq. NH₄Cl. Extract with Et₂O.

Method 2: Mild Acid Hydrolysis (Selective)

Selective removal in the presence of TBDPS or TBDMS.

-

Dissolve MPDMS-ether in AcOH : THF : H₂O (3 : 1 : 1).[2]

-

Stir at RT for 2–6 hours.

-

Observation: MPDMS will cleave significantly faster than TBDPS due to the electron-donating methoxy group and lack of tert-butyl sterics.

Visualization of Workflows

Workflow Diagram: Protection & Deprotection Logic

The following diagram illustrates the decision matrix for using MPDMS, highlighting its orthogonal relationship with other silyl groups.

Caption: Decision logic and stability hierarchy for MPDMS protection strategies.

Stability & Selectivity Data

The following table compares the MPDMS group against industry standards. The "Acid Half-Life" is a qualitative representation based on standard hydrolysis conditions (1% HCl/MeOH).

| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | Fluoride Sensitivity | Key Feature |

| TMS | -Si(Me)₃ | 1 (Very Low) | Low | High | Transient protection |

| TES | -Si(Et)₃ | 64 | Moderate | High | Labile, easy to handle |

| MPDMS | -Si(Me)₂(p-OMe-Ph) | ~500 | High | High | Acid-tunable, UV-active |

| TBDMS (TBS) | -Si(Me)₂(t-Bu) | 20,000 | High | Moderate | Industry Standard |

| TBDPS | -Si(Ph)₂(t-Bu) | 5,000,000 | High | Low | Acid Survivor |

Strategic "Gotchas" (Troubleshooting)

-

Protodesilylation: In the presence of strong electrophiles (e.g., Br₂, ICl) or strong Lewis acids, the p-methoxyphenyl–silicon bond can be cleaved (protodesilylation or halodesilylation), leading to loss of the protecting group or formation of silyl fluorides [1].

-

Steric Bulk: MPDMS is less sterically demanding than TBDMS. It may not protect highly hindered tertiary alcohols as effectively as TMS-OTf or TES-OTf would in terms of rate, but it is more stable once formed.

-

Oxidative Conditions: While generally stable to oxidants like Jones reagent, the electron-rich aromatic ring can be susceptible to Single Electron Transfer (SET) oxidants (e.g., CAN) under forcing conditions, potentially offering a niche oxidative deprotection pathway similar to PMB ethers, though this is less common for the silyl variant [2].

References

-

Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection. Total-Synthesis.com. [Link]

-

Gelest, Inc. (2020). Silicon-Based Protecting Agents: Stability and Selectivity. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. (2023). Protecting Groups: Silyl Ethers. Organic-Chemistry.org. [Link]

Sources

Application Note: Acid-Mediated Deprotection of p-Methoxyphenyldimethylsilyl (PMPDMS) Ethers

This Application Note is structured as a comprehensive technical guide for the deprotection of p-methoxyphenyldimethylsilyl (PMPDMS) ethers. It synthesizes specific chemical properties of this protecting group with standard and optimized protocols for acidic cleavage.

Executive Summary

The p-methoxyphenyldimethylsilyl (PMPDMS) group (often abbreviated as Me₂PMPSi ) represents a specialized niche in silyl ether protection strategies. Structurally analogous to the phenyldimethylsilyl (DMPS) group, the PMPDMS ether incorporates a para-methoxy substituent on the silicon-bound phenyl ring. This electron-donating group (EDG) significantly modulates the electronic environment of the silicon atom, rendering the Si–O bond more susceptible to acid-catalyzed hydrolysis compared to its unsubstituted counterparts (DMPS and TBDPS) while retaining stability against basic conditions.

This guide provides validated protocols for the deprotection of PMPDMS ethers using acidic media, highlighting chemoselectivity profiles that allow for the retention of more robust silyl ethers (e.g., TBDMS, TBDPS).

Mechanistic Principles

Electronic Tuning of Silyl Ethers

The stability of silyl ethers (

-

Protonation (Rate-Limiting Step): Acidic deprotection initiates with the protonation of the ethereal oxygen.

-

The p-Methoxy Effect: The p-methoxy group is a strong electron donor (

). Through resonance, it increases the electron density on the silicon atom. Counter-intuitively, while this might suggest stabilization against nucleophiles, in acidic media, the increased electron density makes the ethereal oxygen more basic and thus more readily protonated. -

Transition State Stabilization: The developing positive charge on the silicon atom during the

-like displacement by water is stabilized by the electron-rich aryl ring, lowering the activation energy for cleavage.

Reaction Pathway

The deprotection proceeds via an

-

Protonation:

-

Nucleophilic Attack: Water attacks the silicon center.

-

Cleavage: Release of the alcohol (

) and the silanol by-product.

Figure 1: Mechanistic pathway of acid-catalyzed silyl ether hydrolysis.

Experimental Protocols

The following protocols are ranked from mildest (highest selectivity) to strongest (fastest reaction).

Protocol A: Acetic Acid (Mild & Selective)

Best for: Substrates containing highly acid-sensitive groups (e.g., acetals, trityl groups) or when retaining TBDMS/TBDPS is required.

Reagents:

-

Acetic Acid (glacial)

-

THF (Tetrahydrofuran)

-

Water[1]

Procedure:

-

Dissolve the PMPDMS ether (1.0 equiv) in a mixture of THF/Water (4:1 v/v) .

-

Add Acetic Acid (3.0 equiv). Alternatively, use a solvent system of AcOH/THF/Water (3:1:1) for faster rates.

-

Stir at Room Temperature (20–25 °C) .

-

Monitoring: Check TLC every 30 minutes. Reaction typically completes in 2–6 hours .

-

Workup: Dilute with EtOAc, neutralize carefully with sat. aq. NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: PPTS (Standard & Scalable)

Best for: General deprotection in complex synthesis; balances rate and mildness.

Reagents:

-

Pyridinium p-toluenesulfonate (PPTS)

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolve the substrate in MeOH (0.1 M concentration).

-

Add PPTS (0.1 – 0.2 equiv).

-

Stir at Room Temperature .

-

Note: If the reaction is sluggish, heat to 40 °C .

-

-

Monitoring: Reaction typically completes in 1–3 hours .

-

Workup: Remove solvent in vacuo, redissolve in ether/EtOAc, wash with water, and purify.

Protocol C: Dilute HCl (Fast & Quantitative)

Best for: Robust substrates where speed is prioritized and no other acid-labile groups are present.

Reagents:

-

1N Hydrochloric Acid (HCl)

-

Methanol or THF

Procedure:

-

Dissolve the substrate in MeOH or THF .

-

Add 1N HCl (dropwise) until the pH is approximately 2–3 (typically 5–10 drops per mmol of substrate).

-

Stir at 0 °C to Room Temperature .

-

Monitoring: Reaction is often complete in <30 minutes .

-

Workup: Neutralize immediately with sat. aq. NaHCO₃, extract with EtOAc.

Selectivity & Optimization Guide

The PMPDMS group offers a unique "intermediate" lability profile. The table below guides the selection of conditions to achieve orthogonality.

Table 1: Relative Acid Stability of Silyl Ethers

| Silyl Group | Abbr. | Acid Stability | Relative Hydrolysis Rate (approx.) |

| Trimethylsilyl | TMS | Very Low | > 10,000 |

| p-Methoxyphenyldimethylsilyl | PMPDMS | Low | ~ 500 |

| Phenyldimethylsilyl | DMPS | Moderate | 100 |

| Triethylsilyl | TES | Moderate | 64 |

| tert-Butyldimethylsilyl | TBDMS | High | 1 |

| tert-Butyldiphenylsilyl | TBDPS | Very High | < 0.1 |